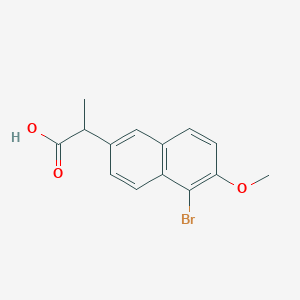
2-(5-Brom-6-methoxynaphthalen-2-yl)propansäure
Übersicht
Beschreibung
2-(5-Bromo-6-methoxynaphthalen-2-yl)propanoic acid, also known as Naproxen Impurity C, is a member of naphthalenes . It is a pharmaceutical impurity standard with the empirical formula C14H13BrO3 .
Synthesis Analysis
The synthesis of 2-(5-Bromo-6-methoxynaphthalen-2-yl)propanoic acid has been described in the literature. A simple, clean, and environmentally benign route to the enantioselective synthesis of this compound has been reported using Preyssler heteropolyacid, H14[NaP5W30O110], as a green and reusable catalyst in water and in the presence of 1-(6-methoxynaphthalen-2-yl)propan-1-one and D-mannitol .
Molecular Structure Analysis
The molecular structure of 2-(5-Bromo-6-methoxynaphthalen-2-yl)propanoic acid can be represented by the following canonical SMILES: CC(C1=CC2=C(C=C1)C(=C(C=C2)OC)Br)C(=O)O . The exact mass of the molecule is 308.00481 g/mol .
Physical And Chemical Properties Analysis
The physical and chemical properties of 2-(5-Bromo-6-methoxynaphthalen-2-yl)propanoic acid include a molecular weight of 309.15 g/mol, a computed XLogP3-AA value of 3.9, one hydrogen bond donor count, three hydrogen bond acceptor counts, and three rotatable bond counts .
Wissenschaftliche Forschungsanwendungen
Pharmazeutisches Impurity-Standard
Diese Verbindung wird als pharmazeutisches Impurity-Standard verwendet . Es ist auch bekannt als Naproxen Impurity C . Das bedeutet, dass es in der pharmazeutischen Industrie verwendet wird, um die Reinheit und Qualität des Medikaments Naproxen zu gewährleisten.
Synthese von Nabumetone
2-(5-Brom-6-methoxynaphthalen-2-yl)propansäure wird bei der Synthese von Nabumetone verwendet . Nabumetone ist ein nichtsteroidales Antirheumatikum (NSAR), das zur Behandlung von Schmerzen oder Entzündungen bei Arthritis eingesetzt wird.
Hemmung von Cdc42 und Rac1
Das ®-Enantiomer dieser Verbindung, l-Naproxen, kann Cdc42 und Rac1 hemmen . Dies sind Proteine, die an der Zellsignalisierung und -regulation beteiligt sind. Diese Hemmung hat ein potenzielles Antitumor-Aktivität .
Herstellung von Arylamid-Inhibitoren
6-Methoxy-2-Naphthoesäure, eine verwandte Verbindung, wird zur Herstellung von Arylamid-Inhibitoren verwendet . Diese Inhibitoren werden in der Forschung zur HIV-1-Integrase eingesetzt, einem Enzym, das es dem Virus ermöglicht, sein genetisches Material in die DNA der Wirtszelle zu integrieren.
Forschung zum Atmungssystem
Diese Verbindung wird als Substanz eingestuft, die auf das Atmungssystem abzielt . Das bedeutet, dass es in der Forschung im Zusammenhang mit Atemwegserkrankungen oder -zuständen verwendet werden könnte.
Umweltverträglichkeitsprüfungen
Angesichts ihrer Einstufung als Aquatic Chronic 2 Substanz , könnte diese Verbindung in Umweltstudien verwendet werden, um ihre Auswirkungen auf das aquatische Leben und die Ökosysteme zu verstehen.
Safety and Hazards
The safety and hazards associated with 2-(5-Bromo-6-methoxynaphthalen-2-yl)propanoic acid include hazard statements such as H302 - Harmful if swallowed, H315 - Causes skin irritation, H319 - Causes serious eye irritation, H335 - May cause respiratory irritation, H361fd - Suspected of damaging fertility or the unborn child, and H411 - Toxic to aquatic life with long-lasting effects .
Wirkmechanismus
Target of Action
The primary target of 2-(5-Bromo-6-methoxynaphthalen-2-yl)propanoic acid, also known as Naproxen Impurity C , is the Cyclooxygenase enzymes (COX-1 and COX-2) . These enzymes play a crucial role in the production of prostaglandins, which are involved in inflammation and pain signaling in the body.
Mode of Action
2-(5-Bromo-6-methoxynaphthalen-2-yl)propanoic acid acts as an inhibitor of the COX enzymes . By binding to these enzymes, it prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation and pain.
Eigenschaften
IUPAC Name |
2-(5-bromo-6-methoxynaphthalen-2-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrO3/c1-8(14(16)17)9-3-5-11-10(7-9)4-6-12(18-2)13(11)15/h3-8H,1-2H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZRWXNBIQCMXSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C=C1)C(=C(C=C2)OC)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30950307 | |
| Record name | 2-(5-Bromo-6-methoxynaphthalen-2-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30950307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
27655-95-4 | |
| Record name | (±)-5-Bromonaproxen | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27655-95-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (1)-5-Bromo-6-methoxy-alpha-methylnaphthalene-2-acetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027655954 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(5-Bromo-6-methoxynaphthalen-2-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30950307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (±)-5-bromo-6-methoxy-α-methylnaphthalene-2-acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.162 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

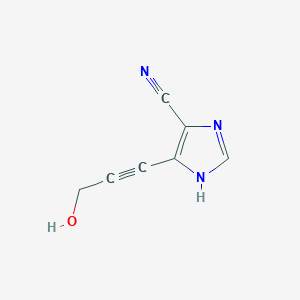
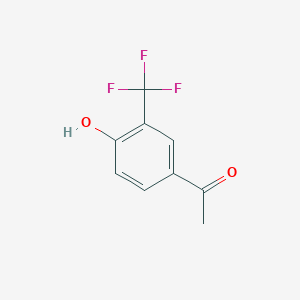
![2-[3-Chloro-4-(thiazol-2-yl)phenyl]propionic Acid](/img/structure/B139327.png)


![Tricyclo[3.2.1.0~3,6~]octane-3-carboxylic acid](/img/structure/B139345.png)
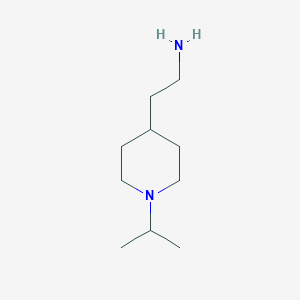
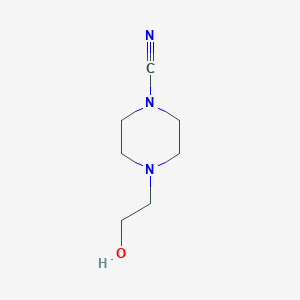


![[3-(2-Ethoxyethyl)oxiran-2-yl]methanol](/img/structure/B139360.png)

![3-[(Dichlorophosphinyl)oxy]propanoic Acid Benzyl Ester](/img/structure/B139362.png)
